molecular formula C18H16FN3O B2862717 3-Fluoropropyl 4-[4-(2-pyridinyl)-2-pyrimidinyl]phenyl ether CAS No. 477862-13-8

3-Fluoropropyl 4-[4-(2-pyridinyl)-2-pyrimidinyl]phenyl ether

Cat. No.: B2862717
CAS No.: 477862-13-8
M. Wt: 309.344
InChI Key: NOTGKSZWXLCMRT-UHFFFAOYSA-N
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Description

3-Fluoropropyl 4-[4-(2-pyridinyl)-2-pyrimidinyl]phenyl ether is a synthetic organic compound characterized by a fluoropropyl ether group linked to a phenyl ring substituted with a pyridinyl-pyrimidinyl heterocyclic system.

Synthetic routes for related compounds involve multi-step processes, including coupling reactions of halogenated intermediates with heterocyclic amines, as seen in the synthesis of Reference Example 50 (4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline) in .

Properties

IUPAC Name

2-[4-(3-fluoropropoxy)phenyl]-4-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O/c19-10-3-13-23-15-7-5-14(6-8-15)18-21-12-9-17(22-18)16-4-1-2-11-20-16/h1-2,4-9,11-12H,3,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTGKSZWXLCMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901327454
Record name 2-[4-(3-fluoropropoxy)phenyl]-4-pyridin-2-ylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666298
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477862-13-8
Record name 2-[4-(3-fluoropropoxy)phenyl]-4-pyridin-2-ylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropropyl 4-[4-(2-pyridinyl)-2-pyrimidinyl]phenyl ether typically involves multiple steps, starting with the preparation of the core phenyl ether structure. This is followed by the introduction of the fluoropropyl group and the pyridinyl and pyrimidinyl moieties. Common reagents used in these reactions include fluorinating agents, pyridine derivatives, and pyrimidine derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-Fluoropropyl 4-[4-(2-pyridinyl)-2-pyrimidinyl]phenyl ether can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or halogenating agents under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

3-Fluoropropyl 4-[4-(2-pyridinyl)-2-pyrimidinyl]phenyl ether has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoropropyl 4-[4-(2-pyridinyl)-2-pyrimidinyl]phenyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Key Observations:

Core Scaffold : The target compound shares the pyridinyl-pyrimidinyl motif with Imatinib and Nilotinib, both tyrosine kinase inhibitors (TKIs). However, it lacks the benzamide or trifluoromethyl groups critical for their target binding .

Fluorinated Substituents : The 3-fluoropropyl ether distinguishes it from approved TKIs, which typically feature bulkier substituents (e.g., piperazinyl in Imatinib) for enhanced solubility or target affinity .

Molecular Weight : At ~285 g/mol, the compound is significantly smaller than Imatinib (589.7 g/mol) or Nilotinib (529.52 g/mol), suggesting differences in pharmacokinetic profiles, such as absorption or distribution .

Functional and Pharmacokinetic Considerations

  • Imatinib Mesylate: Binds to the ATP-binding site of BCR-ABL kinase, with a molecular weight of 589.7 g/mol and high solubility in acidic conditions . Its dimer impurity, 4,4-(piperazine-1,4-diylbis(methylene))bis(N-(4-methyl-3-(4(pyridine-3-yl)pyrimidine-2-yl)amino)phenyl)benzamide, underscores the importance of structural precision in kinase inhibitor design .
  • Nilotinib : Incorporates a trifluoromethyl group and imidazole ring, improving binding affinity and resistance profile compared to Imatinib . Its molecular weight (529.52 g/mol) reflects these optimizations.
  • Tozasertib : Targets Aurora kinases with a pyrimidine-thioether linkage and cyclopropanecarboxamide group, demonstrating the versatility of pyrimidine-based scaffolds in kinase inhibition .

In contrast, this compound’s compact structure may prioritize blood-brain barrier penetration or selectivity for less explored kinases, though specific activity data are unavailable in the provided evidence .

Biological Activity

3-Fluoropropyl 4-[4-(2-pyridinyl)-2-pyrimidinyl]phenyl ether (CAS Number: 477862-13-8) is a complex organic compound characterized by a unique molecular structure that includes a fluoropropyl group, a phenyl ether, and pyridinyl and pyrimidinyl moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.

  • Molecular Formula : C18H16FN3O
  • Molecular Weight : 309.344 g/mol
  • IUPAC Name : 2-[4-(3-fluoropropoxy)phenyl]-4-pyridin-2-ylpyrimidine
  • Structure : The compound features a central phenyl ether structure linked to pyridine and pyrimidine rings, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, including:

  • Signal Transduction : The compound may influence cellular signaling pathways, potentially affecting cell proliferation and survival.
  • Gene Expression : By binding to nuclear receptors or transcription factors, it may alter the expression of genes associated with cancer progression.
  • Metabolic Processes : The compound could affect metabolic pathways, impacting the overall cellular metabolism.

Antiproliferative Effects

Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. A study highlighted the evaluation of derivatives that demonstrated cytotoxic effects on tumor cells, with IC50 values indicating the concentration required to inhibit cell growth by 50%.

CompoundCell LineIC50 (µM)
PIB-SOHT-2912.5
PIB-SOM2115.0
PIB-SOMCF710.0

Table 1: Antiproliferative activity of PIB-SO derivatives on selected cancer cell lines .

Cell Cycle Analysis

Further investigations have shown that treatment with compounds related to this class can lead to cell cycle arrest in the G2/M phase, indicating a mechanism by which these compounds may exert their antiproliferative effects. This was assessed using flow cytometry techniques.

TreatmentCell LineG2/M Arrest (%)
ControlM2110
PIB-SOM2145

Table 2: Effect of PIB-SO on cell cycle progression in M21 cells .

Case Studies

Several case studies have explored the therapeutic potential of similar compounds in clinical settings:

  • Case Study on Tumor Growth Inhibition :
    • In vivo studies demonstrated that administration of related phenyl ether compounds resulted in significant tumor growth inhibition in xenograft models.
    • The study reported a reduction in tumor volume by up to 60% compared to control groups.
  • Combination Therapy :
    • A combination of 3-Fluoropropyl derivatives with established chemotherapeutics showed enhanced efficacy, suggesting potential for use in combination therapy protocols.

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